![molecular formula C11H9N3S B2887304 2-(2-Methylbenzimidazol-1-yl)-1,3-thiazole CAS No. 1538767-83-7](/img/structure/B2887304.png)
2-(2-Methylbenzimidazol-1-yl)-1,3-thiazole
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Description
“2-(2-Methylbenzimidazol-1-yl)-1,3-thiazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound and is a white solid that appears in the form of tabular crystals . It is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid, or the equivalent trimethyl orthoformate . The reaction is as follows: C6H4(NH2)2 + HC(OCH3)3 → C6H4N(NH)CH + 3 CH3OH . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis
The optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have been investigated using the B3LYP/6-311++G (d,p) basis set . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis
Benzimidazole is a base: C6H4N(NH)CH + H+ → [C6H4(NH)2CH]+. It can also be deprotonated with stronger bases .Physical And Chemical Properties Analysis
Benzimidazole has a molar mass of 118.139 g·mol−1 and a melting point of 170 to 172 °C (338 to 342 °F; 443 to 445 K) . The UV-vis spectrum of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, as well as effects of solvents, have been investigated .Safety and Hazards
properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-8-13-9-4-2-3-5-10(9)14(8)11-12-6-7-15-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQUHWCQWWEURH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole |
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